molecular formula C12H11N3O2S B4394449 3-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-3H-2-benzofuran-1-one

3-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-3H-2-benzofuran-1-one

Cat. No.: B4394449
M. Wt: 261.30 g/mol
InChI Key: RQSWFLZYGVAIMK-UHFFFAOYSA-N
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Description

3-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-3H-2-benzofuran-1-one is a heterocyclic compound that features a benzofuran ring fused with a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-3H-2-benzofuran-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzofuran with 5-ethyl-1,3,4-thiadiazole-2-amine under specific conditions to form the desired compound . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-3H-2-benzofuran-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzofuran derivatives, while reduction may produce reduced thiadiazole derivatives .

Mechanism of Action

The mechanism of action of 3-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-3H-2-benzofuran-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on enzymes, inhibiting their activity and disrupting cellular processes. In cancer cells, it can interfere with DNA replication, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: Compounds such as 5-amino-1,3,4-thiadiazole-2-thiol and 2-amino-1,3,4-thiadiazole have similar structural features and biological activities.

    Benzofuran Derivatives: Compounds like 2-aminobenzofuran and 2-benzofuran-1(3H)-one share the benzofuran core structure and exhibit similar chemical reactivity.

Uniqueness

3-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-3H-2-benzofuran-1-one is unique due to the combination of the benzofuran and thiadiazole moieties, which imparts distinct electronic and steric properties. This unique structure enhances its potential as a versatile compound in various applications, including medicinal chemistry and material science.

Properties

IUPAC Name

3-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c1-2-9-14-15-12(18-9)13-10-7-5-3-4-6-8(7)11(16)17-10/h3-6,10H,2H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSWFLZYGVAIMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC2C3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-3H-2-benzofuran-1-one
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3-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-3H-2-benzofuran-1-one
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3-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-3H-2-benzofuran-1-one
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3-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-3H-2-benzofuran-1-one
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3-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-3H-2-benzofuran-1-one
Reactant of Route 6
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3-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-3H-2-benzofuran-1-one

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